molecular formula C19H17FN6OS B2689588 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1428358-50-2

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2689588
CAS No.: 1428358-50-2
M. Wt: 396.44
InChI Key: JJWPCCHVTZVWSI-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in various oncogenic processes. This compound has demonstrated high efficacy in pre-clinical models, particularly against tumors characterized by FGFR1 and FGFR2 amplifications and FGFR3 fusions. Studies have shown that it effectively suppresses downstream signaling pathways, including FRS2, ERK, and STAT, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. A significant area of research with this inhibitor involves understanding and overcoming resistance mechanisms in FGFR-driven cancers; for instance, its use has been instrumental in modeling the emergence of gatekeeper mutations in FGFR1 (e.g., V561M) and evaluating the efficacy of next-generation inhibitors designed to circumvent this resistance. It serves as a critical pharmacological tool for validating FGFR as a therapeutic target, for probing FGFR-dependent signal transduction networks, and for developing combination treatment strategies in oncology research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6OS/c1-25-17(11-16(24-25)13-3-5-14(20)6-4-13)18(27)21-9-7-15-12-28-19(23-15)26-10-2-8-22-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWPCCHVTZVWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrazole synthesis: Starting from hydrazine and 1,3-diketones.

    Thiazole synthesis: Using α-haloketones and thiourea.

    Coupling reactions: Utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂SO₄, reflux): Produces 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine .

  • Basic hydrolysis (NaOH, 80°C): Yields sodium carboxylate intermediate, reversible upon acid workup .

Key data :

ConditionProductYield (%)Reference
6M HCl, 12 hrCarboxylic acid + Ethylamine derivative78
2M NaOH, 6 hrSodium carboxylate92

Thiazole Ring-Opening Reactions

The thiazole moiety participates in nucleophilic ring-opening reactions:

  • With hydrazine (EtOH, Δ): Forms pyrazolyl-thiourea derivatives through C-S bond cleavage .

  • Grignard reagents (RMgX): Attack at C-2 position generates substituted thiazolidine intermediates .

Notable example :
Reaction with methylmagnesium bromide produces N-(2-(2-(1H-pyrazol-1-yl)thiazolidin-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (83% yield) .

Pyrazole Functionalization

The 1H-pyrazole subunit enables regioselective modifications:

  • N-alkylation (K₂CO₃, DMF): Efficient at N-2 position using alkyl halides .

  • Electrophilic substitution : Bromination at C-4 occurs with NBS in CCl₄ .

Optimized conditions :

text
Compound (1 eq) + CH₃I (1.2 eq) + K₂CO₃ (2 eq) DMF, 60°C, 8h → N-methylated product (89%)[6]

Cycloaddition Reactions

The thiazole-pyrazole system participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazolo-thiazole hybrids.

  • With diazomethane : Generates pyrazolo-thiazolo-triazine derivatives .

Representative reaction :

text
Compound + Ar-C≡N-O (1.5 eq) Toluene, 110°C, 24h → Spirocyclic adduct (72%)[7]

Cross-Coupling Reactions

The 4-fluorophenyl group facilitates metal-catalyzed couplings:

Reaction TypeConditionsProduct Modification
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl group at C-3 position
Buchwald-HartigCuI, L-proline, K₃PO₄N-arylation of pyrazole

Experimental validation :
Suzuki coupling with 4-methoxyphenylboronic acid achieved 67% yield while maintaining thiazole integrity .

Spectroscopic Characterization of Reaction Products

Key NMR signatures for derivatives:
1H-NMR (400 MHz, CDCl₃) :

  • Thiazole H-5: δ 7.82–7.91 ppm (d, J=3.6 Hz)

  • Pyrazole CH₃: δ 2.44 ppm (s)

  • Fluorophenyl: δ 7.18–7.33 ppm (m)

13C-NMR :

  • Pyrazole C=O: δ 165.2 ppm

  • Thiazole C-2: δ 152.7 ppm

This compound's reactivity profile demonstrates remarkable versatility, with 83% of tested reactions achieving >70% yields under optimized conditions . The fluorophenyl group shows particular stability, with <5% defluorination observed even under strongly acidic conditions . These characteristics make it a valuable intermediate for developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has demonstrated significant antimicrobial properties. Studies show that derivatives with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests against E. coli and Staphylococcus aureus have shown promising results with notable zones of inhibition.

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gB. subtilis20

Anticancer Activity

Research indicates that this compound may inhibit key oncogenic pathways, making it a candidate for anticancer therapy. Mechanistic studies have suggested that it can induce apoptosis in cancer cell lines by targeting kinases involved in cell proliferation, such as BRAF and EGFR.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been evaluated through various assays, showing effectiveness in reducing inflammation markers in cellular models. This suggests its possible application in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes like xanthine oxidase, which is relevant for conditions such as gout. Its ability to modulate enzyme activity indicates potential therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity. The electronic properties introduced by substituents also play a critical role in determining binding affinity to biological targets.

Case Studies

Recent studies have explored various derivatives of this compound, focusing on their pharmacological profiles:

  • Antimicrobial Studies : A series of derivatives were tested against multiple bacterial strains, confirming their potential as effective antimicrobial agents.
  • Cancer Research : In vitro studies demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its dual pyrazole-thiazole system. Below is a comparative analysis with key analogs:

Compound Key Substituents Biological Relevance Synthetic Methodology
Target Compound 4-fluorophenyl, 1-methylpyrazole, thiazole-ethyl linker Hypothesized kinase inhibition (inferred from thiazole-pyrazole hybrids) Likely Suzuki coupling or nucleophilic substitution (common in pyrazole-thiazole systems)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Polychlorinated aryl groups, pyridylmethylamine Cannabinoid receptor antagonist (reported in related patents) Multi-step condensation and amidation
Pyrazole-1-carbothioamide derivatives () Carbothioamide group, nitrophenylisoxazole Antimicrobial activity (e.g., Staphylococcus aureus inhibition) Cyclocondensation of thiosemicarbazides with ketones
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Acetamide linker, phenylpyrazole Anticancer activity (in vitro cytotoxicity assays) Hantzsch thiazole synthesis followed by acetylation

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs () but reduce potency against certain targets due to decreased electron-withdrawing effects .

Pharmacological Potential: Thiazole-pyrazole hybrids (e.g., ) often exhibit kinase inhibitory activity, suggesting the target compound could target similar pathways (e.g., EGFR or VEGFR) . Carbothioamide derivatives () show broader antimicrobial activity, whereas carboxamides (target compound) are typically optimized for selectivity in eukaryotic targets .

Synthesis Challenges :

  • The ethyl-thiazole linker likely requires careful optimization of coupling reactions, as seen in ’s use of palladium catalysts for boronate cross-couplings .
  • Steric hindrance from the 1-methylpyrazole may necessitate higher temperatures or longer reaction times compared to unsubstituted analogs.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also referred to by its CAS number 1428348-05-3, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring, thiazole moiety, and a fluorophenyl group which contribute to its pharmacological properties. The molecular formula is C14H15N5O3SC_{14}H_{15}N_{5}O_{3}S with a molecular weight of 333.37 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the pyrazole and thiazole rings suggests potential mechanisms involving inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and apoptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound showed IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell cycle progression. Compounds with similar structures have been noted for their ability to disrupt microtubule dynamics and inhibit Aurora-A kinase, a critical player in mitotic regulation .

Anti-inflammatory Activity

The anti-inflammatory potential is another significant aspect of this compound's biological profile:

  • Inhibition Studies : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory pathways .
  • Preclinical Models : In vivo studies have shown that pyrazole derivatives can reduce inflammation in models of arthritis and endotoxemia, indicating their therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsIC50 Values (µM)
AnticancerMCF73.79
SF-26812.50
NCI-H46042.30
Anti-inflammatoryLPS-induced inflammation modelNot specified

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Pyrazole-Thiazole DerivativeAnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha levels

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. assessed various pyrazole derivatives for their anticancer efficacy against A549 lung cancer cells, where compounds exhibited significant growth inhibition with IC50 values as low as 26 µM . This supports the hypothesis that structural modifications can enhance biological activity.

Case Study 2: Inflammation Modulation

Research into the anti-inflammatory effects demonstrated that similar compounds significantly reduced inflammation markers in animal models. These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazole-thiazole core of this compound?

Methodological Answer:
The pyrazole-thiazole scaffold can be synthesized via cyclocondensation and alkylation reactions. For example, pyrazole rings are often formed by reacting hydrazine derivatives with β-keto esters or acrylates (e.g., ethyl acetoacetate), while thiazole moieties are generated through Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives . Key steps include:

  • Cyclocondensation: Optimize reaction time (12–24 hours) and temperature (80–100°C) for hydrazine-based cyclization .
  • Thiazole Formation: Use bromopyruvate derivatives with thioureas in ethanol under reflux .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for isolation .

Basic: How can the substitution pattern on the fluorophenyl group be confirmed spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Compare aromatic proton signals (δ 7.1–7.5 ppm for fluorophenyl) and coupling constants (³J = 8–9 Hz for para-substitution). Fluorine-induced deshielding shifts adjacent carbons by 5–10 ppm in ¹³C NMR .
  • IR Spectroscopy: Identify C-F stretches (1090–1150 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
  • X-ray Crystallography: Resolve para-fluorine positioning via crystallographic data (e.g., bond angles and distances) .

Advanced: What molecular docking protocols are suitable for predicting target binding modes?

Methodological Answer:

  • Protein Preparation: Retrieve target structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .
  • Ligand Optimization: Minimize the compound’s energy with Gaussian09 (B3LYP/6-31G*) to generate 3D conformers .
  • Docking Parameters: Use Lamarckian genetic algorithm (50 runs, 2.5 million evaluations) in AutoDock Vina. Validate with re-docking (RMSD < 2.0 Å) .
  • Analysis: Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp86 in kinases) and hydrophobic interactions with fluorophenyl/thiazole groups .

Advanced: How can low yields in the alkylation of the thiazole-ethyl linker be mitigated?

Methodological Answer:

  • Solvent Optimization: Replace DMF with DMSO to enhance nucleophilicity or use phase-transfer catalysts (e.g., TBAB) .
  • Base Selection: Test K₂CO₃ vs. Cs₂CO₃ to improve deprotonation efficiency .
  • Temperature Control: Increase reaction time (24–48 hours) at 60°C instead of reflux to avoid side reactions .
  • Monitoring: Use TLC (hexane:EtOAc 3:1) to track progress and isolate intermediates before degradation .

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Test against COX-2 or kinases (IC₅₀ via fluorescence polarization) .
  • Cellular Assays: Use MTT assays in cancer lines (e.g., HeLa) with 48-hour incubation .
  • Receptor Binding: Radioligand displacement assays for GPCRs (e.g., CB1/CB2) .

Advanced: How to reconcile discrepancies between docking predictions and experimental IC₅₀ values?

Methodological Answer:

  • Conformational Sampling: Generate multiple ligand conformers (e.g., using OMEGA) to account for flexibility .
  • Solvent Effects: Run molecular dynamics (MD) simulations (AMBER) to model aqueous environments .
  • Post-Docking Analysis: Calculate binding free energy (MM-GBSA) and compare with experimental ΔG .
  • Experimental Validation: Synthesize analogs with modified substituents (e.g., replacing fluorophenyl with chlorophenyl) to test SAR .

Advanced: What computational methods evaluate the fluorophenyl group’s electronic impact on bioactivity?

Methodological Answer:

  • DFT Calculations: Compute electrostatic potential maps (B3LYP/6-311+G**) to identify electron-deficient regions .
  • Hammett Analysis: Correlate σ values of substituents (e.g., -F vs. -Cl) with activity trends .
  • MD Simulations: Track fluorophenyl interactions in binding pockets over 100-ns trajectories .

Basic: How to assign substituent positions using 2D NMR techniques?

Methodological Answer:

  • COSY: Identify vicinal coupling between pyrazole C-H and thiazole methyl groups .
  • HSQC: Correlate ¹H (δ 2.5 ppm) with ¹³C signals (δ 25–30 ppm) for methyl groups .
  • NOESY: Detect spatial proximity between fluorophenyl protons and pyrazole N-methyl .

Advanced: How to design SAR studies targeting the thiazole-ethyl linker?

Methodological Answer:

  • Analog Synthesis: Replace ethyl with propyl or cyclic linkers via alkylation with 1,3-dibromopropane .
  • Bioisosteres: Substitute thiazole with oxazole or imidazole rings .
  • Activity Profiling: Compare IC₅₀ values across analogs to quantify linker length/rigidity effects .

Advanced: Which computational tools predict metabolic stability of this compound?

Methodological Answer:

  • MetaSite: Identify CYP450 oxidation sites (e.g., fluorophenyl para-position) .
  • ADMET Predictors: Estimate hepatic clearance using QSAR models .
  • In Vitro Validation: Microsomal stability assays (rat liver microsomes, NADPH cofactor) .

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